

An In-depth Technical Guide to the Physical Properties of Deuterated Alkanes

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated alkanes. The substitution of protium (¹H) with deuterium (²H) introduces subtle yet significant changes in molecular properties due to the isotope effect, influencing everything from boiling and melting points to vibrational spectra. This guide is intended to be a valuable resource for researchers utilizing deuterated alkanes in various fields, including drug development, materials science, and analytical chemistry.

Isotope Effects on Physical Properties

The primary reason for the differences in physical properties between normal (protiated) and deuterated alkanes is the kinetic isotope effect. Deuterium is approximately twice as heavy as protium, leading to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This results in a stronger, less reactive C-D bond. These fundamental differences at the molecular level manifest in the macroscopic physical properties discussed below. In general, deuterated compounds exhibit slightly higher boiling points, melting points, and densities compared to their protiated analogs.

Tabulated Physical Properties

The following tables summarize key physical property data for a selection of deuterated alkanes and their corresponding protiated counterparts.



Table 1: Boiling and Melting Points of Selected Alkanes and Their Deuterated Isotopologues

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
|-----------------------------|---------------------------------|--------------------|---------------------|
| Methane | CH4 | -161.5[<u>1</u>] | -182.5[1] |
| Methane-d4 | CD4 | -161[<u>1</u>] | -183[1] |
| Ethane | C₂H ₆ | -88.6[2] | -183.2[2] |
| Ethane-1,1-d ₂ | CH₃CHD₂ | - | -183.98[3] |
| Ethane-1,1,1-d₃ | CH ₃ CD ₃ | - | -184.07[3] |
| Ethane-d ₆ | C ₂ D ₆ | - | -183.32[3] |
| n-Pentane | C5H12 | 36.1[4] | -130[5][6] |
| n-Pentane-d ₁₂ | C5D12 | 36[5][6] | -130[5][6] |
| n-Hexane | C6H14 | 69[7] | -95[8] |
| n-Hexane-d ₁₄ | C6D14 | 69[7][9] | -95[9] |
| Cyclohexane | C6H12 | 80.7[10][11] | 6.5[10][11] |
| Cyclohexane-d ₁₂ | C ₆ D ₁₂ | 80.7[10][11][12] | 6.5 - 7[10][11][13] |

Table 2: Densities of Selected Alkanes and Their Deuterated Isotopologues

| Compound | Molecular Formula | Density (g/mL at 25°C, unless otherwise noted) |
|-----------------------------|--------------------------------|---|
| n-Pentane | C ₅ H ₁₂ | 0.626 |
| n-Pentane-d ₁₂ | C ₅ D ₁₂ | 0.731[5][6][14] |
| n-Hexane | C ₆ H ₁₄ | 0.659 |
| n-Hexane-d ₁₄ | C ₆ D ₁₄ | 0.767[8][9] |
| Cyclohexane | C ₆ H ₁₂ | 0.779 |
| Cyclohexane-d ₁₂ | C ₆ D ₁₂ | 0.893[10][11][12][15] |
| | | · |



Spectroscopic Properties

The change in mass upon deuteration has a pronounced effect on the vibrational and nuclear magnetic resonance spectra of alkanes.

Vibrational Spectroscopy (Infrared and Raman)

The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequencies of C-H bonds. Due to the increased reduced mass of the C-D bond, the stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations. This isotopic shift is a powerful tool for assigning vibrational modes and studying molecular structure and dynamics. Generally, C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, while C-D stretching vibrations are shifted to approximately 2100-2200 cm⁻¹.

Table 3: Selected Vibrational Frequencies for Deuterated Alkanes

| Compound | Vibrational Mode | Frequency (cm ⁻¹) | Spectrum Type | Reference |
|--|---------------------|----------------------------------|-----------------|-----------|
| Methane-d ₄ (CD ₄) | V1 (A1) | ~2200 | Raman | [17] |
| V ₂ (E) | ~1100 | Raman | [17] | |
| V3 (F2) | 2259 | Infrared | [3] | |
| V4 (F2) | 996 | Infrared | [3] | |
| Ethane-d ₆ (C ₂ D ₆) | C-D Stretch | 2080-2230 | Infrared | [10] |
| Propane-d ₈ (C₃D ₈) | - | Various | Infrared | [8][14] |
| Cyclohexane-d ₁₂ (C ₆ D ₁₂) | C-D Stretch | 2085, 2195 | Infrared, Raman | [18] |

Nuclear Magnetic Resonance (2H NMR) Spectroscopy



Deuterium has a nuclear spin of I=1, making it NMR active. ²H NMR spectroscopy is a valuable technique for confirming the position and extent of deuteration in a molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same chemical environment. However, the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Deuterated Alkanes

A common method for the synthesis of deuterated alkanes involves the dehalogenation of alkyl halides using a reducing agent in the presence of a deuterium source, such as deuterium oxide (D₂O).[1][10]

General Procedure for the Synthesis of Deuterated Methane (CD₄) from Carbon Tetrachloride: [10]

- A suspension of zinc dust in deuterium oxide is prepared in a reaction vessel.
- Carbon tetrachloride (CCl₄) is slowly added to the stirred suspension.
- The reaction mixture is stirred, and the resulting deuterated methane gas is collected.
- The isotopic purity of the product can be determined by mass spectrometry.

Determination of Melting Point

The melting point of a solid can be determined using a capillary melting point apparatus.[6][11] [19][20]

Procedure:

- A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.



- The sample is heated at a steady rate.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has melted is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0°C).[6]

Determination of Boiling Point

The boiling point of a liquid can be determined using a micro-reflux method.[12][13][16][21][22]

Procedure:

- A small volume (e.g., 0.5 mL) of the liquid sample is placed in a small test tube with a boiling chip.
- A thermometer is positioned in the test tube such that the bulb is above the liquid surface.
- The test tube is gently heated in a heating block or oil bath.
- The temperature is recorded when the liquid is actively boiling and a ring of condensing vapor is observed on the side of the test tube at the same level as the thermometer bulb. This stable temperature is the boiling point.

Measurement of Density

The density of liquid alkanes can be accurately measured using a digital density meter, which often utilizes an oscillating U-tube.[5][7][8][15] This method is standardized by ASTM D4052.[7] [15]

Procedure (based on ASTM D4052):

- The oscillating U-tube of the density meter is calibrated with two standards of known density, typically dry air and deionized water.
- The liquid sample is introduced into the U-tube, ensuring no air bubbles are present.



- The instrument measures the oscillation period of the U-tube filled with the sample.
- The density is calculated from the oscillation period using the calibration constants. The measurement is temperature-controlled.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Liquid Samples

The FT-IR spectrum of a liquid alkane can be obtained using the neat liquid between salt plates.[3][17][23][24][25]

Procedure:

- Place a small drop of the liquid sample onto the center of a clean, polished salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Mount the "sandwich" of plates in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Raman Spectroscopy of Liquid Samples

Raman spectra of liquid alkanes can be obtained by placing the liquid in a glass vial or capillary tube.[9][18][26][27]

Procedure:

- Fill a clean glass vial or capillary tube with the liquid sample.
- Place the sample in the sample compartment of the Raman spectrometer.



- Focus the laser beam into the liquid sample.
- Collect the scattered light and generate the Raman spectrum. The laser wavelength, power, and acquisition time should be optimized for the specific sample and instrument.

²H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring a ²H NMR spectrum. Specific parameters will vary depending on the instrument.

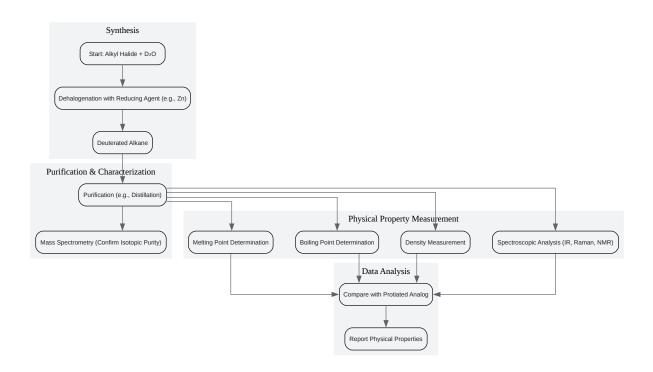
Procedure:

- Dissolve the deuterated alkane in a suitable non-deuterated solvent.
- Place the sample in an NMR tube.
- Insert the sample into the NMR spectrometer.
- Tune the probe for the deuterium frequency.
- Acquire the ²H NMR spectrum. The number of scans will depend on the concentration of the sample.
- Process the data, including Fourier transformation, phase correction, and baseline correction. The chemical shifts can be referenced to a known standard.

Visualizations

The following diagrams illustrate key experimental workflows described in this guide.

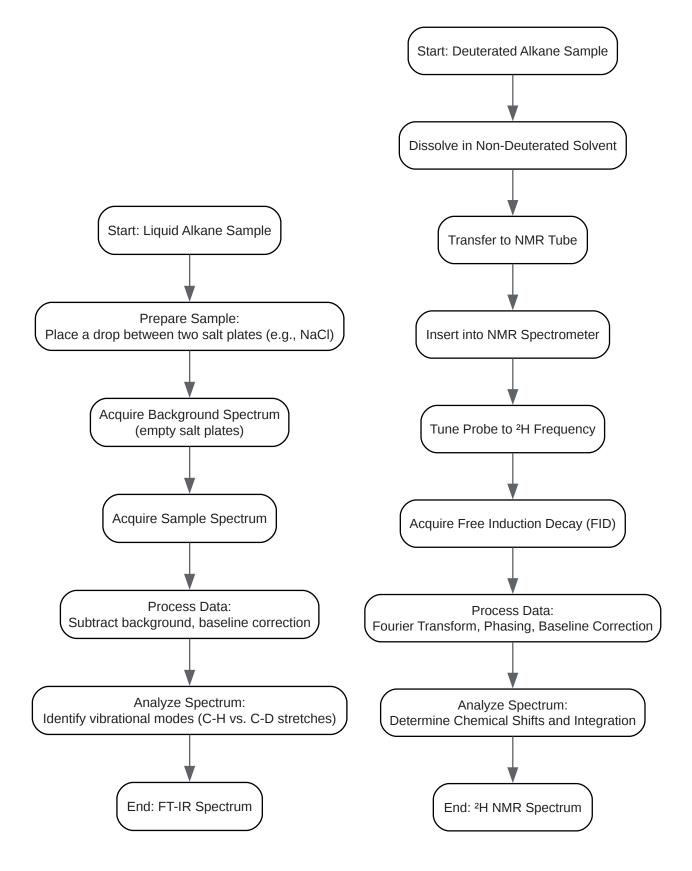




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Caption: Workflow for Synthesis and Physical Property Determination.





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